

A Comparative Structural Analysis: Toremide and Toremide Related Compound A

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Compound of Interest

Compound Name: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural and physicochemical comparison of the loop diuretic Toremide and its known impurity, Toremide Related Compound A. Understanding the nuanced differences between the active pharmaceutical ingredient (API) and its related substances is paramount for ensuring drug purity, safety, and efficacy. This document synthesizes analytical data from various authoritative sources to offer a comprehensive resource for researchers in pharmaceutical development and quality control.

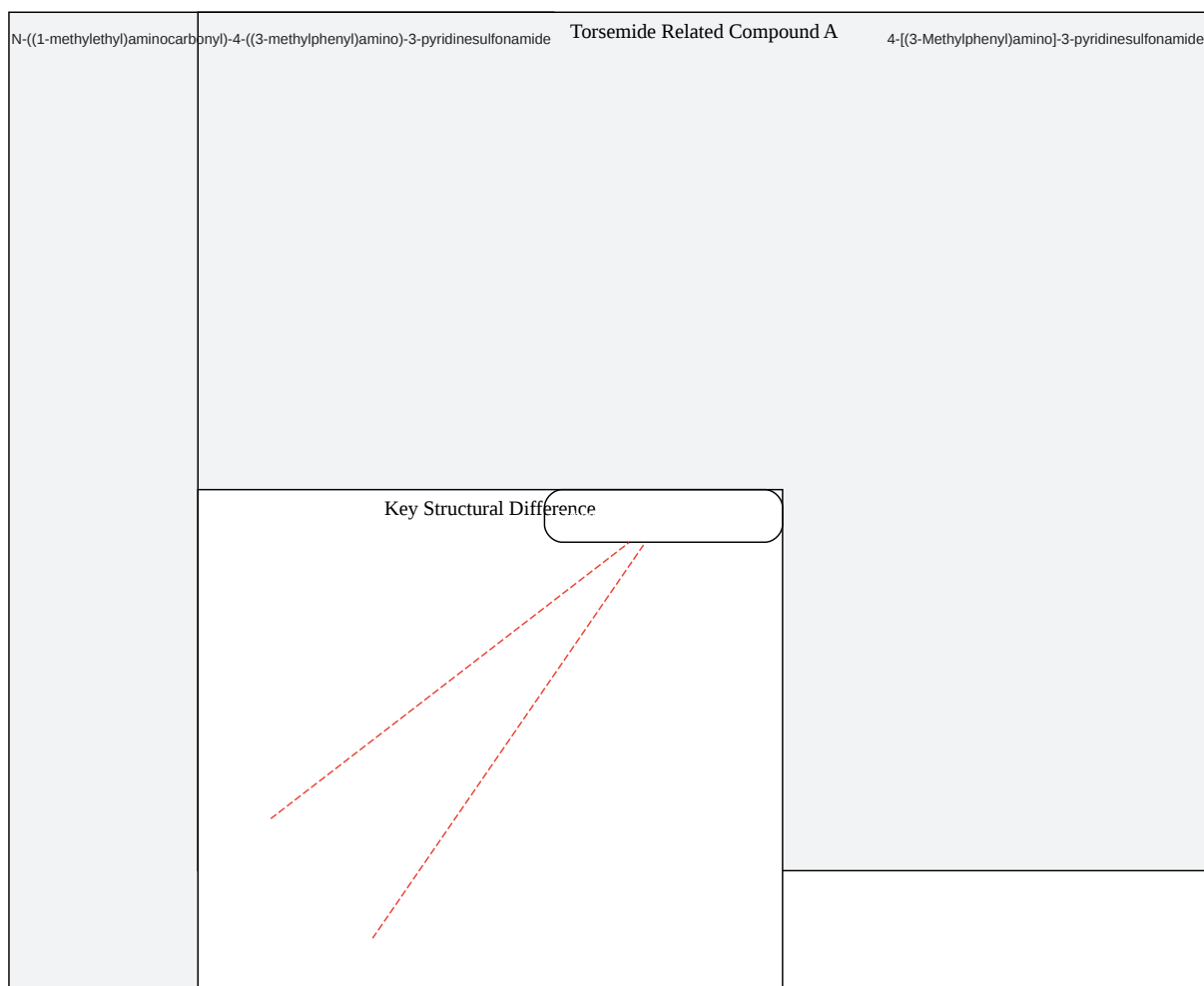
Introduction: The Significance of Impurity Profiling

Toremide is a potent pyridine-sulfonylurea diuretic used in the management of edema associated with congestive heart failure, and in the treatment of hypertension.[1] Its therapeutic action is derived from its specific chemical structure which facilitates the inhibition of the Na⁺/K⁺/2Cl⁻ carrier system in the thick ascending limb of the Loop of Henle.[2] The synthesis and degradation of Toremide can, however, lead to the formation of related compounds, or impurities. One such impurity, designated as Toremide Related Compound A by the United States Pharmacopeia (USP), is chemically known as 4-[(3-Methylphenyl)amino]-3-

pyridinesulfonamide.[3][4] The presence of this and other impurities can potentially impact the safety and efficacy of the final drug product, making their identification, characterization, and control a critical aspect of pharmaceutical development and manufacturing.[5]

Structural Elucidation: A Tale of Two Moieties

The primary structural difference between Torsemide and Torsemide Related Compound A lies in the substituent on the sulfonyl group of the pyridine ring. Torsemide features an N-isopropylurea group, which is crucial for its diuretic activity. In contrast, Torsemide Related Compound A possesses an unsubstituted sulfonamide group. This seemingly minor alteration leads to significant differences in their physicochemical properties and, consequently, their analytical profiles.



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Caption: Chemical structures of Toremide and Toremide Related Compound A, highlighting the key structural difference.

Comparative Physicochemical Properties

The structural divergence between Toremide and Toremide Related Compound A directly influences their physicochemical characteristics. These differences are fundamental to developing effective analytical methods for their separation and quantification.

Property	Toremide	Toremide Related Compound A	Reference(s)
IUPAC Name	1-isopropyl-3-((4-(m-toluidino)pyridin-3-yl)sulfonyl)urea	4-((3-methylphenyl)amino)pyridine-3-sulfonamide	[1][6]
Molecular Formula	C ₁₆ H ₂₀ N ₄ O ₃ S	C ₁₂ H ₁₃ N ₃ O ₂ S	[6][7]
Molecular Weight	348.43 g/mol	263.32 g/mol	[6][8]
Appearance	White to off-white crystalline powder	Off-white fine powder	[1][7]
pKa	7.1	Not explicitly reported, but expected to be different due to the absence of the urea moiety.	[1]

Analytical Characterization: Unveiling the Differences

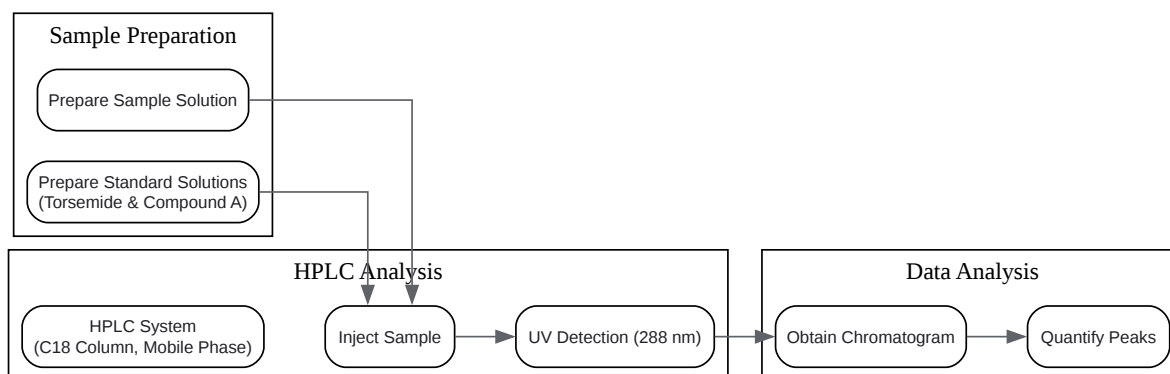
A multi-faceted analytical approach is essential to distinguish and quantify Toremide and its related compound A. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for the separation of Torsemide from its impurities. The difference in polarity between the two molecules, primarily due to the presence of the relatively nonpolar N-isopropylurea group in Torsemide, allows for their effective separation on a C18 column.

This protocol is a representative method synthesized from established analytical procedures for Torsemide.[9][10]

- Chromatographic System:
 - Column: Zorbax C18 (250x4.6mm), 5µm particle size.[10]
 - Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol in a 50:50 (v/v) ratio. [10] The pH of the buffer should be precisely adjusted using ortho-phosphoric acid.
 - Flow Rate: 1.3 mL/min.[10]
 - Detection Wavelength: 288 nm.[10]
 - Injection Volume: 20 µL.
- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve Torsemide and Torsemide Related Compound A reference standards in the mobile phase to a known concentration (e.g., 20 µg/mL).[10]
 - Sample Solution: Prepare the test sample by dissolving the drug substance or product in the mobile phase to a similar concentration.
- Analysis:
 - Inject the standard and sample solutions into the chromatograph.
 - The retention time for Torsemide is expected to be around 6.0 minutes under these conditions.[10] Due to its higher polarity, Torsemide Related Compound A will likely have a shorter retention time.



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Caption: A generalized workflow for the RP-HPLC analysis of Torsemide and its related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides unequivocal identification of Torsemide and Torsemide Related Compound A based on their distinct molecular weights. When coupled with HPLC (LC-MS), it becomes a powerful tool for both separation and identification.

In a forced degradation study, the mass fragmentation pattern of Torsemide was established, showing a key fragment at m/z 264, which corresponds to the loss of the isocyanate portion from the urea moiety, effectively forming Torsemide Related Compound A.[11] This confirms the structural relationship between the two compounds.

High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, further confirming the elemental composition of each molecule.

- Torsemide $[M+H]^+$: Calculated m/z 349.1334, Observed m/z will be very close to this value.
- Torsemide Related Compound A $[M+H]^+$: Calculated m/z 264.0728, Found 264.0793.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are invaluable for the detailed structural elucidation of both molecules. The presence of the N-isopropylurea group in Torsemide gives rise to characteristic signals that are absent in the spectrum of Torsemide Related Compound A.

Key NMR Spectral Differences:

- ^1H NMR: The spectrum of Torsemide will show signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the protons of the urea moiety. These signals will be absent in the spectrum of Torsemide Related Compound A. The spectrum of Torsemide Related Compound A will, however, show signals for the sulfonamide protons.
- ^{13}C NMR: The carbon signals of the isopropyl group and the carbonyl carbon of the urea moiety will be present in the ^{13}C NMR spectrum of Torsemide but absent in that of Torsemide Related Compound A.

A study on the synthesis and characterization of Torsemide related substances provides the following NMR data for Torsemide Related Compound A (referred to as compound B in the paper) in DMSO- d_6 :[\[5\]](#)

- ^1H NMR (400 MHz, DMSO- d_6): δ 8.65 (s, 1H), 8.25 (d, $J = 5.9$ Hz, 1H), 8.06 (s, 1H), 7.76 (s, 2H), 7.33 (t, $J = 7.7$ Hz, 1H), 7.15–7.03 (m, 3H), 6.99 (d, $J = 5.9$ Hz, 1H), 2.33 (s, 3H).
- ^{13}C NMR (101 MHz, DMSO- d_6): δ 152.68, 149.07, 147.33, 139.20, 138.12, 129.42, 126.03, 124.12, 123.02, 120.61, 107.85, 20.90.

By comparing this data with a reference spectrum of Torsemide, the structural differences can be unequivocally confirmed.[\[12\]](#)

Conclusion: A Framework for Quality Control

The structural and physicochemical differences between Torsemide and Torsemide Related Compound A are distinct and can be reliably characterized using a combination of modern analytical techniques. A thorough understanding of these differences is fundamental for the development and validation of robust analytical methods for impurity profiling in Torsemide drug

substance and finished products. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to ensure the quality, safety, and efficacy of Torsemide-based pharmaceuticals.

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